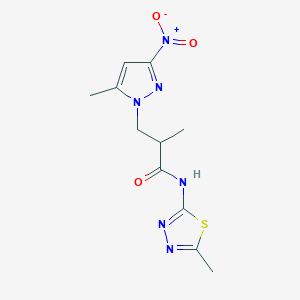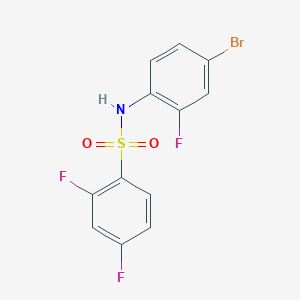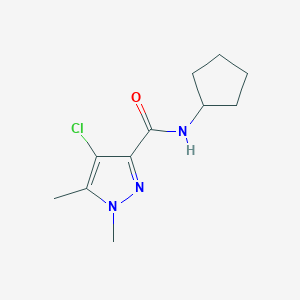
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring, a thiadiazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the thiadiazole ring: This involves the reaction of a suitable thiosemicarbazide derivative with a carboxylic acid or its derivative under dehydrating conditions.
Coupling of the pyrazole and thiadiazole rings: This step involves the formation of an amide bond between the two rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles like amines or thiols.
Major Products Formed
Reduction: Formation of 2-methyl-3-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Dye and Pigment Industry: It can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide: Lacks the thiadiazole ring, which may affect its binding properties and overall stability.
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Lacks the 2-methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both the nitro group and the thiadiazole ring in 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide makes it unique
Properties
Molecular Formula |
C11H14N6O3S |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H14N6O3S/c1-6(10(18)12-11-14-13-8(3)21-11)5-16-7(2)4-9(15-16)17(19)20/h4,6H,5H2,1-3H3,(H,12,14,18) |
InChI Key |
ZXBHIQSURHXXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10964862.png)
![Methyl 3-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B10964867.png)

![1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10964887.png)
![N'-(2,5-Dichlorophenyl)-N-[1-(2,6-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-YL]-N-phenethylthiourea](/img/structure/B10964894.png)
![3-(4-chlorobenzyl)-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964914.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964915.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10964917.png)

![N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964936.png)
![5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10964938.png)
![Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964951.png)

![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B10964972.png)
